molecular formula C11H15IN2O2 B8699852 N-(4-iodo-6-methoxypyridin-3-yl)pivalamide CAS No. 227180-20-3

N-(4-iodo-6-methoxypyridin-3-yl)pivalamide

Cat. No.: B8699852
CAS No.: 227180-20-3
M. Wt: 334.15 g/mol
InChI Key: OJMNZOTXPXTTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-6-methoxypyridin-3-yl)pivalamide is a useful research compound. Its molecular formula is C11H15IN2O2 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

227180-20-3

Molecular Formula

C11H15IN2O2

Molecular Weight

334.15 g/mol

IUPAC Name

N-(4-iodo-6-methoxypyridin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-8-6-13-9(16-4)5-7(8)12/h5-6H,1-4H3,(H,14,15)

InChI Key

OJMNZOTXPXTTHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=C1I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(6-methoxypyridin-3-yl)pivalamide (Compound 1, 7.4 g, 35.6 mmol) in anhydrous THF (200 ml) at −78° C. under argon was added t-BuLi (1.7 M in pentane, 52 ml, 89.0 mmol) slowly. After stirred at −78° C. for 1 h, a solution of I2 (22.6 g, 89.0 mmol) in anhydrous THF (100 ml) at −78° C. was cannulated into the reaction over 20 min and the reaction was stirred for 15 min at −78° C. The cooling bath was then removed and the reaction stirred for 30 min, quenched cautiously with ice, extracted with CH2Cl2. The organic layer was dried over Na2SO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.